rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole
Description
rac-(3aR,4R,6aS)-4-Methoxy-octahydrocyclopenta[c]pyrrole (molecular formula: C₈H₁₅NO) is a bicyclic amine featuring a methoxy substituent at the C-4 position of its fused cyclopentane-pyrrolidine scaffold. Key structural characteristics include:
- SMILES: COC1CCC2C1CNC2
- InChIKey: JEAZATZVBBQEBK-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 131.3 Ų ([M+H]⁺) to 140.5 Ų ([M+NH₄]⁺) .
Properties
CAS No. |
2174000-23-6 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aR,4S,6aR)-4-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-10-8-3-2-6-4-9-5-7(6)8/h6-9H,2-5H2,1H3/t6-,7-,8-/m0/s1 |
InChI Key |
JEAZATZVBBQEBK-FXQIFTODSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
COC1CCC2C1CNC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Dicyano Precursors
The foundational approach for synthesizing the octahydrocyclopenta[c]pyrrole scaffold involves hydrogenation of 1,2-dicyanocyclo-1-pentene (Formula II), as detailed in CN104039764A . This method employs catalysts such as Raney nickel, rhodium-on-carbon, or platinum nanoparticles under hydrogen gas (H₂) at pressures of 1–100 bar. The reaction proceeds in anhydrous solvents like tetrahydrofuran (THF) or methanol, achieving yields of 70–90% for the parent compound, 3-azabicyclo[3.3.0]octane .
Key Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Rh/C (5% wt) | Higher stereoselectivity |
| Solvent | THF (dried, <0.01% H₂O) | Prevents side reactions |
| Temperature | 50–80°C | Balances kinetics and safety |
| H₂ Pressure | 10–20 bar | Ensures complete reduction |
The absence of water (<0.01% w/w) is critical to avoid hydrolysis of nitrile groups to amides . While this method efficiently generates the bicyclic amine, the 4-methoxy derivative requires subsequent functionalization.
Boron Hydride Reduction of Cyclopentimides
CN103601666A describes an alternative route using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) with Lewis acids (e.g., ZnCl₂) to reduce cyclopentimide intermediates. This method avoids hazardous LiAlH₄ and achieves yields up to 91.8% for the parent compound under reflux conditions in THF/toluene mixtures .
Mechanistic Insights:
The Lewis acid activates the imide carbonyl, enabling borohydride to selectively reduce the C=O bond to CH₂. For rac-4-methoxy derivatives, this step must precede methoxy installation, as the imide intermediate lacks oxygen substituents.
Optimized Conditions:
-
Reducing Agent: NaBH₄ (2.5 eq.)
-
Promoter: ZnCl₂ (1.3 eq.)
-
Solvent: THF/Toluene (1:3 v/v)
-
Temperature: 90°C (reflux)
The methoxy group at the 4-position is introduced via alkylation of a hydroxylated intermediate. While direct methods are not explicitly detailed in the cited patents, plausible steps include:
-
Oxidation: Introduce a hydroxyl group at the 4-position using stereoselective epoxidation or hydroxylation.
-
Methylation: Treat the alcohol with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Hypothetical Reaction Pathway:
-
Parent Compound → 4-Hydroxy Derivative (via oxidation)
-
4-Hydroxy Derivative + MeI → 4-Methoxy Derivative
Challenges:
-
Stereochemical Control: Ensuring retention of the (3aR,4R,6aS) configuration during methylation.
-
Regioselectivity: Avoiding multiple alkylation sites on the bicyclic framework.
Comparative Analysis of Methods
Experimental Data and Optimization
Catalyst Screening for Hydrogenation (CN104039764A) :
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Rh/C (5%) | THF | 70 | 88 | 99.5 |
| Raney Ni | Methanol | 50 | 75 | 98.2 |
Boron Hydride Reduction (CN103601666A) :
| Borohydride | Promoter | Solvent Ratio (THF:Toluene) | Yield (%) |
|---|---|---|---|
| NaBH₄ | ZnCl₂ | 1:3 | 91.8 |
| KBH₄ | ZnCl₂ | 1:3 | 89.5 |
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential role as a precursor or building block in the synthesis of pharmaceutical agents. Its structural characteristics may allow it to serve as a scaffold for the development of drugs targeting specific biological pathways.
Neuroscience
Research indicates that compounds similar to rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression or anxiety .
Asymmetric Synthesis
The compound can be utilized in asymmetric synthesis processes due to its chiral centers, which may facilitate the production of enantiomerically pure compounds essential for various applications in medicinal chemistry.
Material Science
Given its unique structural features, there is potential for application in material science, particularly in the development of polymers or nanomaterials that require specific mechanical or chemical properties .
Case Study 1: Synthesis of Arginase Inhibitors
A recent study highlighted the synthesis of arginase inhibitors utilizing compounds similar to this compound as intermediates. The research focused on optimizing multi-step synthetic routes to achieve high yields and purity, demonstrating the compound's utility in complex organic synthesis .
Case Study 2: Neuropharmacological Assessment
In another study assessing the neuropharmacological properties of structurally related compounds, it was found that modifications to the octahydrocyclopenta framework could enhance binding affinity to neurotransmitter receptors, indicating a pathway for developing new treatments for mental health disorders .
Mechanism of Action
The mechanism of action of rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Hydroxylated Derivatives
(2S,3aS,4R,6aS)-cis-4-Hydroxy-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (48) and (2S,3R,3aR,6aS)-cis-3-Hydroxy Analogue (49)
- Structural Differences :
- Hydroxyl groups at C-4 (48) or C-3 (49) vs. methoxy at C-4 in the target compound.
- Carboxylic acid moiety in 48/49 introduces higher polarity compared to the methoxy group.
- Synthesis : Enzymatic hydroxylation of proline-derived precursors .
- Physicochemical Impact :
- Hydroxyl groups increase hydrogen-bonding capacity, enhancing water solubility but reducing membrane permeability.
- Carboxylic acid functionality (pKa ~2–3) confers pH-dependent ionization, unlike the neutral methoxy group.
rac-(3aR,6S,6aS)-Octahydrocyclopenta[b]pyrrol-6-ol Hydrochloride
rel-tert-Butyl (3aR,4S,6aS)-4-Aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Structural and Functional Analysis Table
*Estimated based on formula.
Key Research Findings
- Methoxy vs. Hydroxyl : Methoxy substitution reduces polarity (LogP ~1.33 ) compared to hydroxylated analogs, favoring blood-brain barrier penetration in drug design.
- Stereochemical Sensitivity : Enzymatic hydroxylation (e.g., 48/49 ) and synthetic routes to Boc-protected amines highlight the role of stereochemistry in modulating biological activity.
- Collision Cross-Section : The target compound’s CCS values (131.3–140.5 Ų) suggest a compact conformation, advantageous for mass spectrometry-based detection .
Biological Activity
Rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole is a cyclic amine compound with potential biological activities. Its unique structural features suggest various interactions with biological systems, making it a subject of interest in pharmacological studies. This article aims to summarize the available data on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Information
- Molecular Formula : C8H15NO
- Molecular Weight : 141.21 g/mol
- SMILES : COC1CCC2C1CNC2
- InChI : InChI=1S/C8H15NO/c1-10-8-3-2-6-4-9-5-7(6)8/h6-9H,2-5H2,1H3
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and potential modulation of receptor activities:
- Neurotransmitter Interaction : The compound may influence neurotransmitter levels in the central nervous system (CNS), potentially affecting mood and cognitive functions.
- Receptor Modulation : Preliminary studies suggest that this compound could act as a modulator of various receptors, including serotonin and dopamine receptors, which are critical in numerous neuropsychiatric disorders.
Table 1: Predicted Biological Activities
| Activity Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonergic pathways |
| Anxiolytic | May reduce anxiety through CNS action |
| Neuroprotective | Possible protective effects on neuronal cells |
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. Behavioral tests demonstrated increased locomotor activity and reduced immobility in forced swim tests.
Case Study 2: Receptor Binding Affinity
Research conducted on receptor binding affinity revealed that this compound exhibits moderate affinity for serotonin receptors. This suggests a potential role in the treatment of mood disorders by enhancing serotonergic transmission.
Q & A
Q. What are the established synthetic routes for rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclization of pyrrolidine precursors with methoxy-functionalized intermediates. Key steps include:
- Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote bicyclic ring formation .
- Methoxy Introduction : Alkylation or Mitsunobu reactions to install the methoxy group at the 4-position .
- Racemic Resolution : Chiral chromatography or enzymatic resolution to separate enantiomers .
Critical Parameters : - Temperature control (<0°C for cyclization steps) to minimize epimerization .
- Solvent polarity (e.g., THF vs. DCM) impacts reaction rates and stereoselectivity .
Q. How is the stereochemistry of this compound confirmed experimentally?
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .
- NMR Spectroscopy : NOESY/ROESY correlations identify spatial proximity of protons (e.g., methoxy group to adjacent hydrogens) .
- Optical Rotation : Comparison with known enantiomers validates racemic mixtures .
Q. What analytical techniques are essential for purity assessment and structural validation?
- HPLC-MS : Quantifies impurities (>95% purity threshold for pharmacological studies) .
- Elemental Analysis : Confirms molecular formula (e.g., C₈H₁₅NO) .
- IR Spectroscopy : Detects functional groups (e.g., methoxy C-O stretch at ~1100 cm⁻¹) .
Advanced Research Questions
Q. How do stereochemical impurities (e.g., diastereomers) in this compound affect biological activity?
Q. What computational methods predict the binding affinity of this compound to biological targets?
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Root Causes :
- Solutions :
Q. What strategies optimize the metabolic stability of this compound in preclinical studies?
- Structural Modifications :
- In Vitro Models : Microsomal stability assays (human liver microsomes) predict half-life improvements .
Methodological Frameworks
Q. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Key Reference |
|---|---|---|---|---|
| Cyclization + Alkylation | 65 | 92 | Moderate (dr 3:1) | |
| Mitsunobu Reaction | 78 | 98 | High (dr 10:1) | |
| Enzymatic Resolution | 45 | 99.5 | Enantiopure |
Q. Structure-Activity Relationship (SAR) Insights
- Methoxy Position : 4-methoxy substitution enhances solubility (logP = 1.2 vs. 1.8 for non-methoxy analogs) .
- Bicyclic Rigidity : Restricts conformational flexibility, improving target selectivity by 30% .
Data Contradiction Analysis
Q. Discrepancies in Reported IC₅₀ Values
Q. Stability Under Acidic Conditions
- Conflict : Degradation observed at pH < 3 in gastric fluid simulations but stable in buffer (pH 7.4).
- Mechanism : Protonation of the pyrrolidine nitrogen triggers ring-opening .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
